molecular formula C40H54O2 B14066063 4-Keto-3'-hydroxy-beta,beta-carotene

4-Keto-3'-hydroxy-beta,beta-carotene

Cat. No.: B14066063
M. Wt: 566.9 g/mol
InChI Key: ZRCXVNZZDQGBQT-DKLMTRRASA-N
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Preparation Methods

3’-Hydroxyechinenone can be synthesized through various synthetic routes. One common method involves the oxidation of echinenone, which introduces a hydroxy group at the 3’ position . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide. Industrial production methods often rely on the extraction of 3’-Hydroxyechinenone from natural sources like cyanobacteria and microalgae .

Chemical Reactions Analysis

3’-Hydroxyechinenone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C40H54O2

Molecular Weight

566.9 g/mol

IUPAC Name

3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-36-33(5)27-35(41)28-40(36,9)10)15-11-12-16-30(2)18-14-20-32(4)22-24-37-34(6)38(42)25-26-39(37,7)8/h11-24,35,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+

InChI Key

ZRCXVNZZDQGBQT-DKLMTRRASA-N

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C

Origin of Product

United States

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